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An In-Depth Technical Guide to the Chemical Structure and Pharmacological Action of Imatinib

Introduction
Imatinib, marketed under the brand names Gleevec® and Glivec®, is a pioneering targeted

cancer therapy that has revolutionized the treatment of specific malignancies.[1] It is a 2-

phenylaminopyrimidine derivative that functions as a potent and selective tyrosine kinase

inhibitor.[2] This guide provides a comprehensive overview of the chemical structure,

mechanism of action, relevant signaling pathways, and key experimental protocols associated

with Imatinib, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties
Imatinib is a benzamide obtained by the formal condensation of the carboxy group of 4-[(4-

methylpiperazin-1-yl)methyl]benzoic acid with the primary aromatic amino group of 4-methyl-

N(3)-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine.[3] It is typically administered as a

mesylate salt, which enhances its solubility.[4][5]

Table 1: Chemical and Physical Properties of Imatinib
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Property Value

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-

3-[(4-pyridin-3-ylpyrimidin-2-

yl)amino]phenyl]benzamide[3]

Molecular Formula C₂₉H₃₁N₇O[3]

Molecular Weight 493.6 g/mol

CAS Number 152459-95-5[3]

Form
Administered as Imatinib Mesylate

(C₃₀H₃₅N₇O₄S)[4]

Solubility

Imatinib base is poorly soluble in water but

soluble in DMSO. The mesylate salt is highly

soluble in acidic aqueous solutions.[5][6][7]

Classification

Biopharmaceutics Classification System (BCS)

Class II compound (high permeability, low

solubility).[6]

Mechanism of Action
Imatinib functions as a specific inhibitor of a select number of tyrosine kinase enzymes.[8][9] In

cancer cells, certain tyrosine kinases can be constitutively active, leading to uncontrolled cell

proliferation and survival. Imatinib competitively binds to the ATP-binding site of these kinases,

which locks the enzyme in an inactive conformation and prevents the transfer of phosphate

from ATP to tyrosine residues on substrate proteins.[2][10][11] This action blocks the

downstream signaling pathways essential for cancer cell growth and survival, ultimately

inducing apoptosis (programmed cell death).[2][10][12]

The primary targets of Imatinib include:

BCR-ABL: A constitutively active tyrosine kinase created by the Philadelphia chromosome

translocation, a genetic abnormality characteristic of Chronic Myeloid Leukemia (CML).[2]

[10][11]
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c-Kit: A receptor tyrosine kinase. Mutations leading to its constitutive activation are found in

most Gastrointestinal Stromal Tumors (GIST).[2][12]

Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in

cell growth and division.[8][11]

While Imatinib inhibits the ABL protein in normal cells, these cells typically have redundant

tyrosine kinases that allow them to function.[2][8] Cancer cells, however, often exhibit a

dependency on a specific kinase like BCR-ABL, making them highly susceptible to Imatinib's

inhibitory effects.[2][8]

Signaling Pathways Modulated by Imatinib
The inhibition of BCR-ABL, c-Kit, and PDGFR by Imatinib disrupts several downstream

signaling cascades crucial for oncogenesis.
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Caption: Imatinib inhibits BCR-ABL, blocking downstream pro-survival pathways.

Key pathways affected include:

Ras/MAPK Pathway: Controls cellular proliferation.[2]
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PI3K/Akt Pathway: Plays a significant role in cell survival and inhibition of apoptosis.[2][13]

JAK/STAT Pathway: Contributes to proliferation and anti-apoptotic effects.[13]

By blocking these pathways, Imatinib effectively halts the abnormal cell proliferation and

circumvents the resistance to apoptosis that characterizes CML and other targeted cancers.

[10][13]

Quantitative Data
The efficacy of Imatinib is quantified through various metrics, including its half-maximal

inhibitory concentration (IC₅₀) against specific kinases and its pharmacokinetic properties in

vivo.

Table 2: In Vitro IC₅₀ Values of Imatinib

Target Kinase Cell Line / Assay Type IC₅₀ Value (nM)

v-Abl Cell-free assay 600[5]

c-Kit Cell-based assay 100[5]

PDGFR Cell-free assay 100[5]

BCR-ABL K562 CML Cells 267[14]

BCR-ABL KU812 CML Cells 30 (approx. at 48h)[15]

BCR-ABL KCL22 CML Cells 30 (approx. at 48h)[15]

Note: IC₅₀ values can vary between different cell lines and assay conditions.[16]

Table 3: Key Pharmacokinetic Parameters of Imatinib (400 mg daily dose)
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Parameter Value

Bioavailability ~98%[2][17]

Time to Peak Plasma Conc. (Tₘₐₓ) 2-4 hours[2][17]

Plasma Protein Binding
~95% (mainly to albumin and α1-acid

glycoprotein)[2][18]

Terminal Elimination Half-Life (t½)
~18 hours for Imatinib; ~40 hours for active

metabolite (CGP74588)[6][8]

Metabolism
Primarily by cytochrome P450 enzyme CYP3A4.

[2][12]

Route of Elimination
Predominantly in feces (~68%) as metabolites;

some in urine (~13%).[2]

Apparent Clearance (CL)
~14 L/h (Day 1), decreasing to ~10 L/h at steady

state.[19]

Apparent Volume of Distribution (V) ~252 L[19]

Experimental Protocols
A variety of standardized methods are employed to characterize the activity and properties of

Imatinib.

In Vitro Cell Proliferation Assay (XTT/MTT)
This protocol is used to determine the IC₅₀ of Imatinib against cancer cell lines.
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Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12397021?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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